Home > Products > Screening Compounds P81400 > Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate - 781654-81-7

Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Catalog Number: EVT-3420298
CAS Number: 781654-81-7
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antituberculosis applications. The compound's systematic name reflects its structural features, including the methyl groups at the 2 and 7 positions of the imidazo ring and a carboxylate ester functional group.

Source

The compound can be synthesized from various precursors through multi-step organic reactions. Research indicates that it can be derived from substituted 2-amino-γ-picoline through a series of reactions involving ethyl 2-chloroacetoacetate and subsequent transformations to yield the desired carboxylate derivative .

Classification

Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is classified as an imidazo[1,2-a]pyridine derivative. This classification highlights its structural characteristics and positions it within a broader category of compounds known for diverse biological activities.

Synthesis Analysis

Methods

The synthesis of methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves several key steps:

  1. Starting Material Preparation: The synthesis begins with the reaction of substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate in the presence of a base to form ethyl imidazo[1,2-a]pyridine-3-carboxylates.
  2. Hydrolysis: The resulting esters undergo hydrolysis to yield the corresponding carboxylic acids.
  3. Esterification: The carboxylic acids are then reacted with methanol or other alcohols to form the methyl ester derivative through standard esterification techniques.
  4. Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate .

Technical Details

The reactions often require specific conditions such as temperature control and the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of amide bonds during synthesis .

Molecular Structure Analysis

Structure

Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate features a bicyclic structure consisting of an imidazole ring fused with a pyridine ring. The molecular formula is C_12H_12N_2O_2, and it has a molecular weight of approximately 220.24 g/mol.

Data

Key spectroscopic data for this compound includes:

  • Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to the methyl groups and aromatic protons.
  • Infrared (IR) Spectroscopy: Significant absorption bands indicative of C=O stretching around 1700 cm^-1 and N-H bending around 1600 cm^-1.
  • Mass Spectrometry: The molecular ion peak observed at m/z = 220 confirms its molecular weight .
Chemical Reactions Analysis

Reactions

Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate can participate in various chemical reactions due to its functional groups:

  • Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to the corresponding carboxylic acid.
  • Nucleophilic Substitution: The ester group can undergo nucleophilic attack by amines or alcohols leading to the formation of amides or new esters.

Technical Details

Reactions often require careful control of pH and temperature to avoid side reactions and ensure high yields. For example, hydrolysis reactions may be conducted under reflux conditions to facilitate complete conversion .

Mechanism of Action

Process

The biological activity of methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is primarily attributed to its ability to interact with bacterial enzymes and proteins. Its mechanism of action may involve:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Binding Interactions: Electrostatic interactions between the compound's heteroatoms and amino acids in target proteins facilitate binding and inhibition.

Data

Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains, indicating its potential as a lead compound for drug development against resistant bacterial infections .

Physical and Chemical Properties Analysis

Physical Properties

Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically appears as a white solid with moderate solubility in organic solvents such as dichloromethane and ethanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Ranges from approximately 150°C to 155°C depending on purity.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases which can lead to hydrolysis.

Relevant analytical techniques such as differential scanning calorimetry (DSC) may be employed to assess thermal stability .

Applications

Scientific Uses

Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate has several scientific applications:

  • Medicinal Chemistry: It serves as a scaffold for developing novel antibacterial agents targeting tuberculosis and other resistant bacterial infections.
  • Biochemical Research: Used in studies investigating enzyme inhibition mechanisms and interactions with biomolecules.

Research continues into optimizing derivatives for enhanced efficacy and reduced toxicity profiles in therapeutic applications .

Introduction to Imidazo[1,2-a]Pyridine Scaffolds in Medicinal Chemistry

The imidazo[1,2-a]pyridine (IP) scaffold represents a privileged heterocyclic system in drug discovery due to its broad-spectrum bioactivity and structural versatility. This fused bicyclic 5,6-ring system exhibits favorable physicochemical properties for membrane penetration and target engagement, evidenced by its presence in marketed drugs like zolpidem (sedative-hypnotic), alpidem (anxiolytic), and zolimidine (gastroprotective agent) [3]. The scaffold’s "drug prejudice" status stems from its ability to participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological targets, making it a cornerstone in antimicrobial and antitubercular agent development [3] [4]. Recent emphasis on combating global health threats like tuberculosis (TB) and antimicrobial resistance (AMR) has accelerated research into IP derivatives, particularly those with strategic substitutions at the 2,7-positions and carboxylate ester functionalities at C-3 [1] [3].

Historical Evolution of Imidazo[1,2-a]Pyridine Derivatives in Drug Discovery

The therapeutic exploration of IP derivatives entered a renaissance with the identification of their potent antimycobacterial activity. Key milestones include:

  • High-Throughput Screening (HTS) Breakthroughs: Early HTS campaigns identified IP carboxamides as potent inhibitors of Mycobacterium tuberculosis (Mtb) H37Rv, with MIC80 values ranging from 0.03 to 5.0 μM [3]. This ignited interest in the scaffold for TB drug discovery.
  • Moraski’s Seminal Work: In 2015, Moraski et al. synthesized nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibiting remarkable activity against replicating/non-replicating Mtb (MIC90: 0.4–1.9 μM), MDR-TB (MIC90: 0.07–2.2 μM), and XDR-TB (MIC90: 0.07–0.14 μM) strains, with minimal cytotoxicity (VERO cell IC50 >128 μM) [1] [3].
  • Clinical Candidate Telacebec (Q203): Optimization led to telacebec, an IP-amide targeting the QcrB subunit of cytochrome bcc oxidase in the oxidative phosphorylation pathway. Currently in Phase II trials, it validates IP derivatives as next-generation antitubercular agents [3].

Table 1: Evolution of Key 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate Analogues in Anti-TB Drug Discovery

CompoundActivity ProfileSignificanceReference
Early HTS HitsMIC₈₀: 0.03–5.0 μM (Mtb H37Rv)Identified IP scaffold as potent Mtb inhibitor [3]
Moraski CarboxamidesMIC₉₀: ≤0.006 μM (Mtb); Active against MDR/XDR-TB; Vero IC₅₀ >128 μMDemonstrated efficacy against drug-resistant strains and low cytotoxicity [1] [3]
Telacebec (Q203)QcrB inhibitor; Phase II clinical trialsFirst clinical-stage IP derivative for TB [3]
5b, 5d, 5e DerivativesMIC: 12.5 μg/mL (Mtb H37Rv)Validated antitubercular activity of carboxamide derivatives [1]
SM-IMP-02MIC: 4.8 μg/mL (K. pneumoniae); HOMO-LUMO gap: 4.43 eVShowed broad-spectrum potential beyond TB [4]

Structural and Functional Significance of 2,7-Dimethyl Substitution Patterns

The 2,7-dimethyl configuration on the IP ring confers distinct advantages for antimycobacterial activity and drug-like properties:

  • Electronic Modulation: Methyl groups at C-2 and C-7 are electron-donating substituents that increase electron density on the IP core. This enhances π-stacking interactions with aromatic residues in biological targets like QcrB, as confirmed by molecular docking studies [3] [7].
  • Lipophilicity Optimization: The 2,7-dimethyl groups optimally balance lipophilicity, improving membrane penetration while avoiding excessive hydrophobicity. Derivatives with this pattern exhibit calculated logP values in the 2.5–3.5 range, ideal for cellular uptake in mycobacteria [1] [4].
  • Steric Protection: The C-2 methyl group sterically shields the N1-C2 bond from metabolic degradation, enhancing plasma stability. This is critical for in vivo efficacy, as demonstrated in pharmacokinetic studies of telacebec analogues [3] [7].
  • Structure-Activity Relationship (SAR) Insights: Dibromo substitutions (e.g., 6,8-dibromo derivatives) significantly enhance potency. DFT analyses reveal that bromine atoms lower HOMO-LUMO gaps (e.g., 3.24–4.69 eV), increasing electrophilicity and reactivity toward biological nucleophiles [1] [4]. Compounds like SM-IMP-02 (dibromo-substituted) exhibit higher antimicrobial activity (MIC: 4.8 μg/mL) and reactivity (global softness: 0.226 eV) compared to monosubstituted analogues [4].

Role of Carboxylate Esters in Bioactive Compound Design

Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS# 781654-81-7) serves as a versatile synthetic intermediate with distinct advantages:

  • Synthetic Handle for Diversification: The ester group enables efficient conversion to pharmacologically active derivatives via:
  • Hydrolysis: Forms carboxylic acids (e.g., 3a/3b) for amide coupling using EDCI/HOBt [1].
  • Hydrazinolysis: Yields hydrazide intermediates (e.g., DA-01–DA-05), which can form antibacterial hydrazones [4].
  • Amidation: Direct conversion to carboxamides (e.g., 5a–5m) using substituted anilines, a key step in generating anti-TB agents [1].
  • Prodrug Potential: The methyl ester acts as a prodrug moiety, masking carboxylic acids to improve oral bioavailability. In vivo, esterases hydrolyze it to the active acid, facilitating target engagement [3] [7].
  • Metabolic Stability: Compared to ethyl esters, methyl esters exhibit slower enzymatic hydrolysis, extending half-life in vivo. This is evidenced by the preferential use of methyl esters in late-stage antimycobacterial candidates [2] [5].
  • Crystallinity Enhancement: The ester moiety promotes crystalline solid formation, simplifying purification and formulation. Derivatives like methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate exhibit well-defined melting points and stability under ambient storage [2] [5].

Table 2: Key Derivatives Synthesized from Methyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate

Derivative ClassRepresentative CompoundBiological ActivityApplication
Carboxylic Acids (3a/3b)6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acidIntermediate for amide couplingAnti-TB agent synthesis
Carboxamides (5a–5m)5b, 5d, 5eMIC: 12.5 μg/mL (Mtb H37Rv)Antitubercular leads [1]
Hydrazides (DA-01–DA-05)DA-05MIC: 4.8 μg/mL (B. subtilis); HOMO-LUMO gap: 3.24 eVBroad-spectrum antimicrobials [4]
Biaryl EthersMoraski’s frontrunner 4MIC₉₀: ≤0.006 μM (Mtb)Next-gen anti-TB agents [3]

Properties

CAS Number

781654-81-7

Product Name

Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

IUPAC Name

methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-7-4-5-13-9(6-7)12-8(2)10(13)11(14)15-3/h4-6H,1-3H3

InChI Key

JICHYTYTHLHRCF-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)OC)C

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.